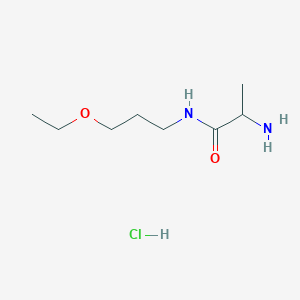![molecular formula C14H14ClNO2 B1527583 [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol CAS No. 1293161-21-3](/img/structure/B1527583.png)
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol
Übersicht
Beschreibung
“[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C14H14ClNO2. It has a molecular weight of 263.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol” consists of a pyridine ring substituted at the 3rd position with a chlorine atom and at the 6th position with a phenylethoxy group. The 2nd position of the pyridine ring is substituted with a methanol group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One application of [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol in scientific research is in the field of chemical synthesis. This compound can serve as a precursor or intermediate in the synthesis of various organic compounds. For instance, research has shown the utility of similar chlorinated pyridinyl methanols in the synthesis of pyrrolin-2-ones, which are valuable in the development of agrochemicals and medicinal compounds. These synthesis pathways often involve reactions with alkaline methoxide in methanol under mild conditions, showcasing the compound's versatility in organic synthesis (Bellesia et al., 2001).
Biocatalysis
Another area of application is in biocatalysis, where the compound's chemical structure could be utilized in enzymatic reactions to produce specific enantiomers of pharmaceutical intermediates. A study on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound with a similar structure, in a liquid-liquid biphasic microreaction system demonstrates the potential for efficient and green synthesis of enantiomerically pure compounds. This method involves using recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane system, highlighting the compound's role in sustainable chemical processes (Chen et al., 2021).
Antimicrobial Research
In antimicrobial research, derivatives of [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol have shown potential in the development of new antibacterial and antifungal agents. Studies involving the synthesis and evaluation of similar compounds have led to the discovery of molecules with significant antimicrobial activity, indicating the usefulness of [3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol and its derivatives in addressing the need for novel antimicrobial compounds (Kumar et al., 2012).
Eigenschaften
IUPAC Name |
[3-chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-5-3-2-4-6-11)18-14-8-7-12(15)13(9-17)16-14/h2-8,10,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMMACKULPYSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NC(=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
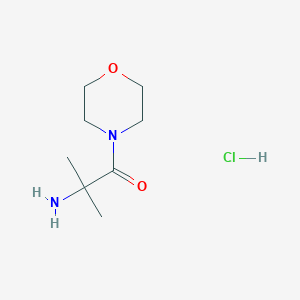

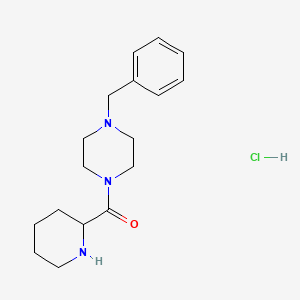
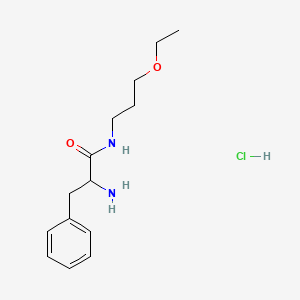
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
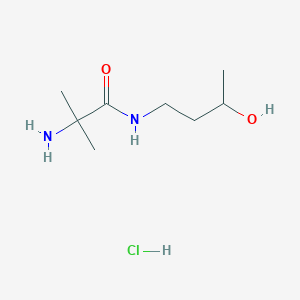
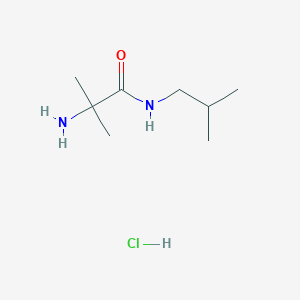
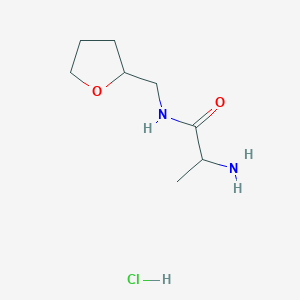
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
